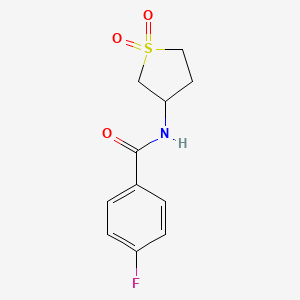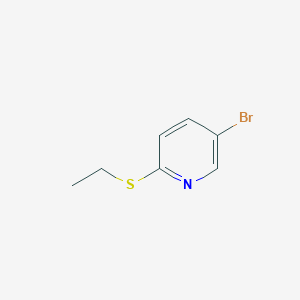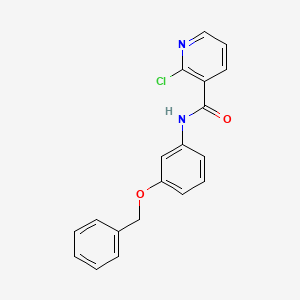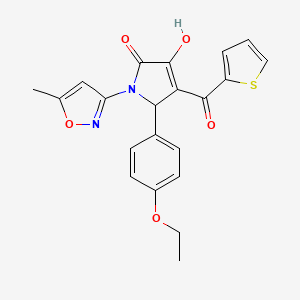![molecular formula C19H19FN2O2S2 B2384574 2-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide CAS No. 873010-45-8](/img/structure/B2384574.png)
2-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, a description of a compound includes its molecular formula, structure, and functional groups. The compound you mentioned appears to contain a benzenesulfonamide group, a thiazole ring, and a fluorine atom, among other features.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, and the sequence of chemical reactions.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including the arrangement of atoms and the lengths and angles of chemical bonds. Techniques such as X-ray crystallography or NMR spectroscopy are often used.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo. It could include looking at how the compound reacts with various reagents, and what products are formed.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.Wissenschaftliche Forschungsanwendungen
Biochemical Evaluation
Research on sulfonamides similar to the specified compound reveals their role as inhibitors of enzymes such as kynurenine 3-hydroxylase. This suggests potential applications in investigating the pathophysiological role of certain pathways after neuronal injury (Röver et al., 1997).
Anticancer Potential
A study on derivatives of celecoxib, a class related to the specified compound, demonstrates significant anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These properties highlight the potential of such compounds in therapeutic development (Küçükgüzel et al., 2013).
Sensor Development
Sulfonamide compounds have been used in developing sensors for detecting metal ions such as mercury. The specific properties of these compounds make them suitable for applications in environmental monitoring and safety (Bozkurt & Gul, 2018).
COX-2 Inhibition
Compounds with sulfonamide moieties have shown promise as selective cyclooxygenase-2 (COX-2) inhibitors. This implicates potential uses in inflammatory disease treatment and provides a pathway for the development of new pharmaceuticals (Pal et al., 2003).
Photodynamic Therapy
Novel sulfonamide derivatives have been explored for their use in photodynamic therapy, particularly for cancer treatment. Their ability to generate singlet oxygen is particularly relevant for such applications (Pişkin et al., 2020).
Fluorescent Probes for Zinc(II) Detection
Sulfonamide compounds have been utilized to create fluorescent probes for Zinc(II), aiding in the study of intracellular Zn2+ levels. This has significant implications in biochemical and medical research (Kimber et al., 2001).
Antitumor Properties
A study on benzylthio-4-chlorobenzenesulfonamide derivatives reveals promising in vitro antitumor activity. This indicates potential applications in cancer therapeutics and the importance of structure-activity relationships in drug development (Sławiński & Brzozowski, 2006).
Textile Industry Applications
Sulfonamide derivatives have been used for dyeing cotton fabrics, providing UV protection and antimicrobial properties. This demonstrates the versatility of these compounds beyond biomedical applications (Mohamed et al., 2020).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and other hazards. It could also include information on safe handling and disposal procedures.
Zukünftige Richtungen
This could involve speculating on potential future research directions. For example, if the compound has interesting biological activity, future research could involve studying its mechanism of action in more detail, or testing it in clinical trials.
I hope this general information is helpful. For more specific information on “2-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide”, I would recommend consulting scientific literature or databases. Please note that handling and experimenting with chemicals should always be done by trained professionals in a controlled environment following safety protocols.
Eigenschaften
IUPAC Name |
2-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2S2/c1-13-6-5-7-15(12-13)19-22-14(2)17(25-19)10-11-21-26(23,24)18-9-4-3-8-16(18)20/h3-9,12,21H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVPPMKEBJWBQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC=CC=C3F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acrylamide](/img/structure/B2384491.png)


![N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2384499.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide](/img/structure/B2384500.png)
![2-[2-Chloro-5-(trifluoromethyl)phenyl]imino-8-methoxychromene-3-carboxamide](/img/structure/B2384503.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2384505.png)
![N-(2,4-difluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2384506.png)
![4-acetylphenyl tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxylate (non-preferred name)](/img/structure/B2384507.png)

![3-[(2,4-dichlorobenzyl)sulfanyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2384510.png)


